molecular formula C12H15ClFN3 B3059757 {[1-(4-Fluorophenyl)-3,5-dimethyl-1h-pyrazol-4-yl]methyl}amine hydrochloride CAS No. 1255717-06-6

{[1-(4-Fluorophenyl)-3,5-dimethyl-1h-pyrazol-4-yl]methyl}amine hydrochloride

Cat. No.: B3059757
CAS No.: 1255717-06-6
M. Wt: 255.72
InChI Key: TUMSAPBILBJOCF-UHFFFAOYSA-N
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Description

This compound, also known as 1-[1-(4-Fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]methanamine hydrochloride, is a unique chemical with the empirical formula C12H15ClFN3. It has a molecular weight of 255.72 . It is provided by Sigma-Aldrich as part of a collection of unique chemicals for early discovery researchers .


Molecular Structure Analysis

The compound has a complex structure with multiple functional groups. The SMILES string representation of the molecule is CC(N(C(C=C1)=CC=C1F)N=C2C)=C2CN.[H]Cl . This indicates the presence of a fluorophenyl group, a dimethylpyrazolyl group, and a methylamine group in the structure.


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . Other physical and chemical properties such as melting point, boiling point, solubility, and stability under various conditions are not specified in the available resources.

Scientific Research Applications

Synthesis and Structural Characterization

The compound ([1-(4-Fluorophenyl)-3,5-dimethyl-1h-pyrazol-4-yl]methyl)amine hydrochloride and its derivatives have been synthesized and characterized in various studies. Kariuki et al. (2021) synthesized derivatives and characterized their structure using single-crystal diffraction, finding that the materials are isostructural with triclinic, Pī symmetry and comprise two independent molecules in the asymmetric unit. The molecule was essentially planar apart from one of the two fluorophenyl groups, which was oriented roughly perpendicular to the plane of the rest of the molecule (Kariuki et al., 2021).

Biological Activity

Rafah F. Al-Smaisim (2012) reported the synthesis of a series of 3,5-dimethyl-1H-pyrazole derivatives incorporated into different nitrogen and sulfur-containing heterocyclics. These compounds displayed good antibacterial activity against four bacterial species (Al-Smaisim, 2012).

Corrosion Inhibition

A study by Chetouani et al. (2005) investigated the inhibitory effect of some new synthesized bipyrazole compounds, including N,N-bis[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(4-methylphenyl)amine, on the corrosion of pure iron in 1 M HCl solution. The compounds showed high inhibition efficiencies, suggesting their potential as efficient corrosion inhibitors (Chetouani et al., 2005).

Anti-inflammatory Activity

K. Sunder and Jayapal Maleraju (2013) synthesized derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl l-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide and assessed them for anti-inflammatory activity. Among the compounds, some showed significant anti-inflammatory activity, indicating their potential therapeutic applications (Sunder & Maleraju, 2013).

Properties

IUPAC Name

[1-(4-fluorophenyl)-3,5-dimethylpyrazol-4-yl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FN3.ClH/c1-8-12(7-14)9(2)16(15-8)11-5-3-10(13)4-6-11;/h3-6H,7,14H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUMSAPBILBJOCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC=C(C=C2)F)C)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClFN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1255717-06-6
Record name 1H-Pyrazole-4-methanamine, 1-(4-fluorophenyl)-3,5-dimethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1255717-06-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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